molecular formula C19H29NO5 B8342676 tert-Butyl 3-(benzyloxy)-4,4-dimethoxypiperidine-1-carboxylate

tert-Butyl 3-(benzyloxy)-4,4-dimethoxypiperidine-1-carboxylate

Cat. No.: B8342676
M. Wt: 351.4 g/mol
InChI Key: XVUVZBAYYYBAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(benzyloxy)-4,4-dimethoxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H29NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl 4,4-dimethoxy-3-phenylmethoxypiperidine-1-carboxylate

InChI

InChI=1S/C19H29NO5/c1-18(2,3)25-17(21)20-12-11-19(22-4,23-5)16(13-20)24-14-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3

InChI Key

XVUVZBAYYYBAMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OCC2=CC=CC=C2)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (55% content, 0.79 g, 18 mmol) was added to a solution of tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (described in Tetrahedron Lett.; [[EN;]] 46; 3; 2005; 447-450, 3.9 g, 15 mmol) in DMF (50 mL). Following stirring at room temperature for 30 minutes, benzyl bromide (2.82 g, 16.5 mmol) was added, and the mixture was stirred at room temperature for two hours. A 0.5 N aqueous hydrochloric acid solution was added to the reaction solution, followed by extraction with ethyl acetate. Then, the organic layer was washed with water (three times) and brine, and dried over anhydrous magnesium sulfate. Following concentration under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1, 4/1, 2/1) to obtain 4.99 g of the title compound as a colorless solid (95%).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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